molecular formula C9H8Cl2O2 B7591016 3,4-Dichloro-2-methylphenylacetic acid

3,4-Dichloro-2-methylphenylacetic acid

Cat. No.: B7591016
M. Wt: 219.06 g/mol
InChI Key: FZXIFMVOKRTWTE-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylphenylacetic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylphenylacetic acid typically involves the chlorination of 2-methylphenylacetic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-methylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichloro-2-methylphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 3,5-Dichlorophenylacetic acid
  • 2-Methylphenylacetic acid

Comparison: 3,4-Dichloro-2-methylphenylacetic acid is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This structural arrangement can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of chlorine atoms at the 3 and 4 positions can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions.

Properties

IUPAC Name

2-(3,4-dichloro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-6(4-8(12)13)2-3-7(10)9(5)11/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXIFMVOKRTWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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